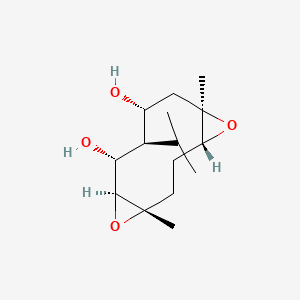
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3” is a derivative of “2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid”. The parent compound is a heterocyclic compound that may be useful as a synthetic intermediate or other research applications . It has a molecular formula of C8H14O4, an average mass of 174.194 Da, and a monoisotopic mass of 174.089203 Da .
Molecular Structure Analysis
The molecular structure of “this compound” would be similar to its parent compound, “2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid”, but with three hydrogen atoms replaced by deuterium. The parent compound has a cyclic structure with two oxygen atoms forming a dioxane ring with the carbon atoms .Physical And Chemical Properties Analysis
The parent compound, “2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid”, has a density of 1.1±0.1 g/cm3, a boiling point of 264.9±35.0 °C at 760 mmHg, and a flash point of 102.6±19.4 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .科学的研究の応用
Chemical Toxicants in Food Products
Research on fatty acid esters, such as 3-monochloropropane-1,2-diol (3-MCPD esters), sheds light on the potential nephrotoxicity and testicular toxicity of chemical toxicants in food. These esters have been detected in various food categories, indicating their absorption and distribution in human organs. This underscores the importance of understanding chemical esters in food safety and human health concerns (Gao et al., 2019).
Flame Retardancy in Polymer Composites
The study of flame retardancy in unsaturated polyester and vinyl resins, including the use of chlorendic acid-based and tetrabromophthalate polyesters, highlights the application of chemical esters in enhancing the flame retardant properties of polymer composites. This research is crucial for developing safer and more durable materials (Weil & Levchik, 2004).
Biotechnological Production of Chemicals
Lactic acid, produced via the fermentation of sugars present in biomass, serves as a precursor for various chemicals such as pyruvic acid, acrylic acid, and lactate ester. The biotechnological routes for producing these derivatives from lactic acid highlight the significance of chemical esters in green chemistry and the production of environmentally friendly chemicals (Gao, Ma, & Xu, 2011).
Mechanisms of Chemical Transformations
Understanding the mechanisms of β-O-4 bond cleavage during the acidolysis of lignin model compounds provides insights into the chemical transformations of esters. Such research is vital for the development of bio-based materials and the sustainable processing of biomass (Yokoyama, 2015).
Aquatic Toxicity of Chemical Esters
The chronic aquatic toxicity of phthalate ester plasticizers highlights the environmental impact of chemical esters. Understanding the effects of these chemicals on aquatic organisms is crucial for assessing environmental risks and formulating regulations to protect ecosystems (Staples et al., 2011).
特性
IUPAC Name |
ethenyl 2,2-dimethyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-12-8(11)10(4)6-13-9(2,3)14-7-10/h5H,1,6-7H2,2-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWOCHNKSUBLLL-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)OC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)(C)C)C(=O)OC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


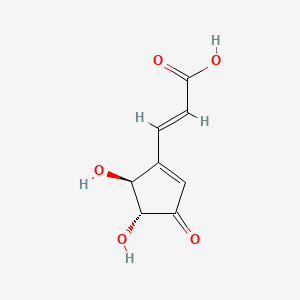
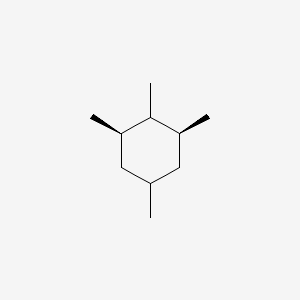
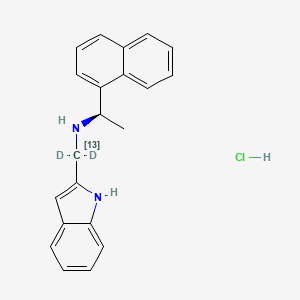
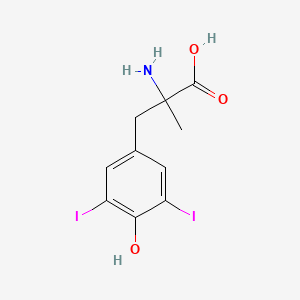
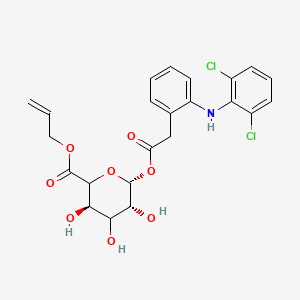
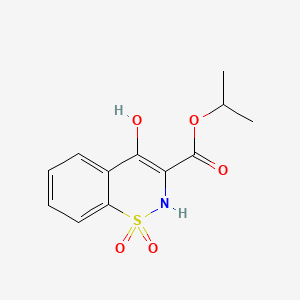
![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)

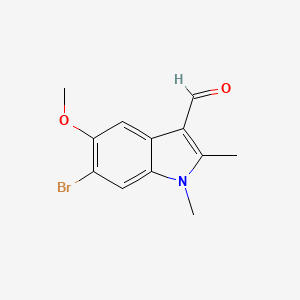

![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)
![2-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B564846.png)
